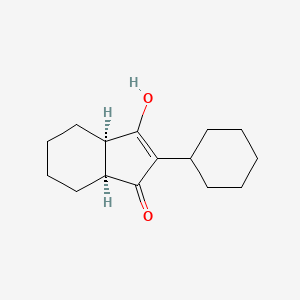![molecular formula C18H17NO4 B12603609 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid CAS No. 649773-70-6](/img/structure/B12603609.png)
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core linked to an acetamido group, which is further connected to a 2,3-dihydro-1H-inden-5-yl moiety through an ether linkage. The unique structure of this compound makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2,3-Dihydro-1H-inden-5-ol: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a suitable reducing agent such as sodium borohydride.
Formation of 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid: The 2,3-dihydro-1H-inden-5-ol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the ether linkage.
Amidation Reaction: The resulting 2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of a particular enzyme involved in a disease pathway, leading to therapeutic benefits. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-{2-[(2,3-Dihydro-1H-inden-5-yl)oxy]acetamido}benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or indene moieties.
Indene derivatives: Compounds containing the indene core, such as 2,3-dihydro-1H-inden-5-ylboronic acid.
Benzoic acid derivatives: Compounds with various functional groups attached to the benzoic acid core, such as 3-aminobenzoic acid or 3-nitrobenzoic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
649773-70-6 |
|---|---|
Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
3-[[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(19-15-6-2-5-14(9-15)18(21)22)11-23-16-8-7-12-3-1-4-13(12)10-16/h2,5-10H,1,3-4,11H2,(H,19,20)(H,21,22) |
InChI Key |
QECDUYKSUUZIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


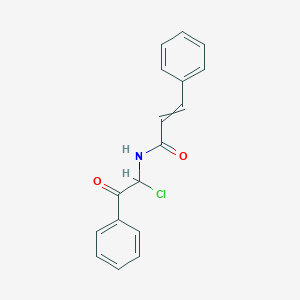
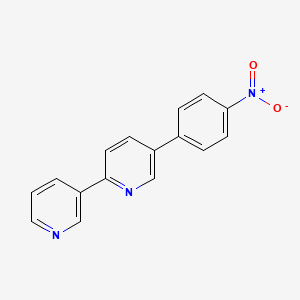
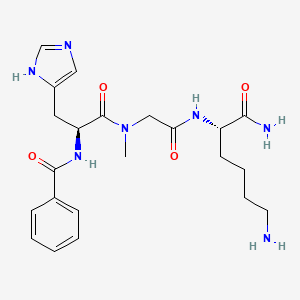
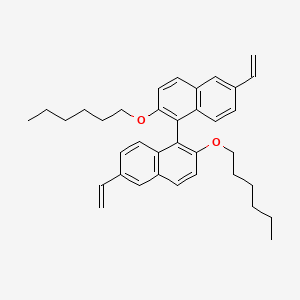
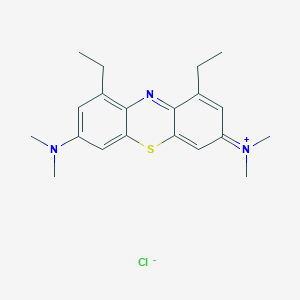
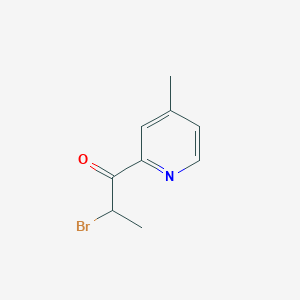

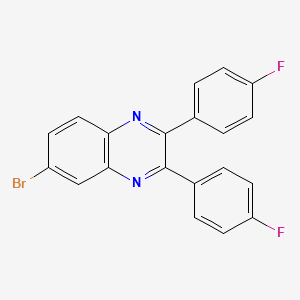
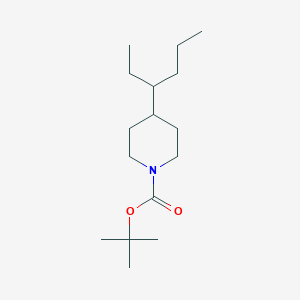
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-phenylcyclohexan-1-one](/img/structure/B12603601.png)
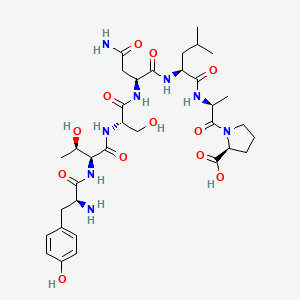
![N-Ethynyl-N-[(2-iodophenyl)methyl]prop-2-enamide](/img/structure/B12603605.png)
![Pyrido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-1-(trimethylsilyl)-](/img/structure/B12603611.png)
